molecular formula C9H17NOS B12353195 N-Cyclopentylidene-2-methylpropane-2-sulfinamide

N-Cyclopentylidene-2-methylpropane-2-sulfinamide

Cat. No.: B12353195
M. Wt: 187.30 g/mol
InChI Key: NLMAXOUUSMPKKX-UHFFFAOYSA-N
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Description

N-Cyclopentylidene-2-methylpropane-2-sulfinamide is a chemical compound with the molecular formula C9H17NOS and a molecular weight of 187.31 g/mol . It is known for its unique structure, which includes a cyclopentylidene group attached to a sulfinamide moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentylidene-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopentanone with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentylidene-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopentylidene-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopentylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentylidene-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide.

    N-Cyclopentylidene-2-methylpropane-2-sulfoxide: Oxidized form of the sulfinamide.

    N-Cyclopentylidene-2-methylpropane-2-amine: Reduced form of the sulfinamide.

Uniqueness

N-Cyclopentylidene-2-methylpropane-2-sulfinamide is unique due to its specific combination of a cyclopentylidene group and a sulfinamide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

N-cyclopentylidene-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C9H17NOS/c1-9(2,3)12(11)10-8-6-4-5-7-8/h4-7H2,1-3H3

InChI Key

NLMAXOUUSMPKKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=C1CCCC1

Origin of Product

United States

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